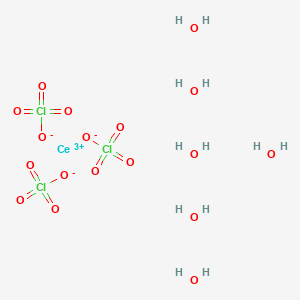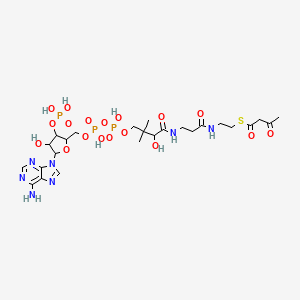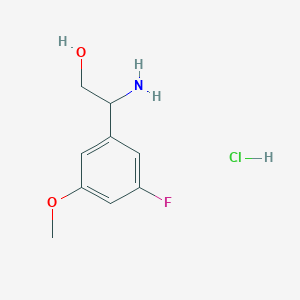
Cerium(III) perchlorate 6-hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium(III) perchlorate 6-hydrate is a chemical compound with the formula Ce(ClO4)3·6H2O. It is a white crystalline substance that is highly soluble in water and is known for its strong oxidizing properties. This compound is used in various scientific and industrial applications due to its unique chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cerium(III) perchlorate 6-hydrate can be synthesized by reacting cerium(III) oxide (Ce2O3) or cerium(III) carbonate (Ce2(CO3)3) with perchloric acid (HClO4). The reaction typically involves dissolving the cerium compound in a dilute solution of perchloric acid, followed by crystallization to obtain the hydrated form. The reaction can be represented as follows: [ Ce2O3 + 6HClO4 + 12H2O \rightarrow 2Ce(ClO4)3·6H2O ]
Industrial Production Methods: In industrial settings, this compound is produced by treating cerium(III) hydroxide with perchloric acid. The solution is then evaporated to obtain the crystalline product. The process is carefully controlled to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Cerium(III) perchlorate 6-hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Cerium(III) perchlorate can be oxidized to cerium(IV) perchlorate using strong oxidizing agents such as hydrogen peroxide (H2O2) in acidic conditions.
Reduction: It can be reduced back to cerium(III) using reducing agents like sodium borohydride (NaBH4).
Substitution: The perchlorate ions can be substituted with other anions in the presence of suitable reagents.
Major Products Formed:
Oxidation: Cerium(IV) perchlorate (Ce(ClO4)4)
Reduction: Cerium(III) compounds such as cerium(III) chloride (CeCl3)
Substitution: Various cerium salts depending on the substituting anion
Aplicaciones Científicas De Investigación
Cerium(III) perchlorate 6-hydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a catalyst in organic synthesis and as an oxidizing agent in various chemical reactions.
Biology: Employed in biochemical assays and as a reagent in the study of enzyme kinetics.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent due to its unique redox properties.
Industry: Utilized in the production of specialty chemicals and in the purification of other rare earth elements.
Mecanismo De Acción
Cerium(III) perchlorate 6-hydrate can be compared with other cerium compounds such as cerium(III) chloride (CeCl3) and cerium(IV) oxide (CeO2).
Cerium(III) Chloride: Unlike cerium(III) perchlorate, cerium(III) chloride is primarily used in organic synthesis as a Lewis acid catalyst.
Cerium(IV) Oxide: Cerium(IV) oxide is widely used in catalysis, particularly in automotive catalytic converters and as a polishing agent for glass and semiconductors.
Uniqueness: this compound is unique due to its strong oxidizing properties and its ability to form stable complexes with various ligands. This makes it particularly valuable in applications requiring precise redox control.
Comparación Con Compuestos Similares
- Cerium(III) chloride (CeCl3)
- Cerium(IV) oxide (CeO2)
- Cerium(IV) sulfate (Ce(SO4)2)
Propiedades
Fórmula molecular |
CeCl3H12O18 |
|---|---|
Peso molecular |
546.6 g/mol |
Nombre IUPAC |
cerium(3+);triperchlorate;hexahydrate |
InChI |
InChI=1S/Ce.3ClHO4.6H2O/c;3*2-1(3,4)5;;;;;;/h;3*(H,2,3,4,5);6*1H2/q+3;;;;;;;;;/p-3 |
Clave InChI |
KGYONDOWIDQLMY-UHFFFAOYSA-K |
SMILES canónico |
O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ce+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(r)-7-Chloro-n-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B15285927.png)
![3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B15285929.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride](/img/structure/B15285930.png)
![sodium,[(2R)-2,3-di(tetradecanoyloxy)propyl] hydrogen phosphate](/img/structure/B15285937.png)

![2-[2-[8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-4a,4b,7,10a-tetramethyl-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15285956.png)
![[2-(6-Acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-methylsulfonyloxyethyl] benzoate](/img/structure/B15285957.png)
![Benzenemethanesulfonamide,N-[2-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl]-](/img/structure/B15285963.png)
![4-oxo-1,2,3-benzotriazin-3(4H)-yl O-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]serinate](/img/structure/B15285972.png)
![7-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B15285975.png)

![2,2-Dimethyl-6-(trityloxy-methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15285990.png)

![ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B15286018.png)
